

Comprehensive Physicochemical Profiling of 3-Chloro-5-(hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Chloro-5-(hydroxymethyl)picolinic acid

CAS No.: 1824270-97-4

Cat. No.: B3247919

[Get Quote](#)

Executive Summary

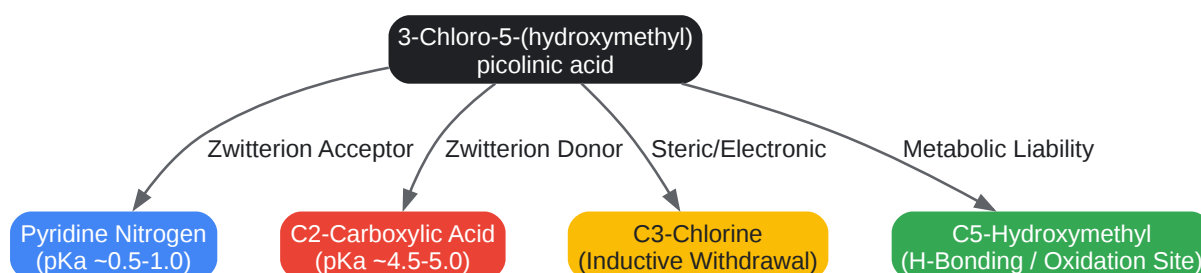
3-Chloro-5-(hydroxymethyl)picolinic acid (CAS: 2919945-65-4, as hydrochloride) is a highly functionalized pyridine derivative characterized by a delicate balance of electronic withdrawal, steric hindrance, and hydrogen-bonding capacity. For drug development professionals and formulation scientists, understanding the physicochemical behavior of this scaffold is critical. It serves as a potent pharmacophore in the design of metalloenzyme inhibitors, where the picolinic acid core chelates active-site metals, while the C3 and C5 substituents dictate target residence time and metabolic fate.

This technical whitepaper deconstructs the structural causality behind the molecule's physicochemical properties and provides self-validating experimental workflows for characterizing its ionization and metabolic stability.

Structural & Electronic Interplay

The physicochemical behavior of **3-chloro-5-(hydroxymethyl)picolinic acid** is governed by the orthogonal electronic effects of its substituents on the pyridine ring.

- **The Zwitterionic Core:** Like baseline [1](#), which exhibits an acidic pKa of 0.99[1], this molecule exists primarily as a zwitterion in aqueous media at physiological pH. The pyridine nitrogen acts as a proton acceptor, while the C2-carboxylic acid acts as a proton donor.
- **C3-Chlorine (-I Effect & Steric Clash):** The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). Positioned ortho to the carboxylic acid, it lowers the pKa of the carboxylate group. Furthermore, the steric bulk of the C3-Cl forces the C2-carboxylate out of coplanarity with the pyridine ring, disrupting the internal hydrogen bonding typically observed in unsubstituted picolinic acids.
- **C5-Hydroxymethyl (Metabolic Liability):** The -CH₂OH group provides a critical vector for solvent interaction, increasing the [2](#) by approximately 20.2 Å² compared to the unsubstituted core[2]. However, it acts as a primary site for enzymatic or chemical oxidation.



[Click to download full resolution via product page](#)

Fig 1: Structural causality and substituent effects on the picolinic acid core.

Physicochemical Parameters

The quantitative parameters of this compound dictate its formulation requirements and absorption profile. The table below synthesizes the theoretical and extrapolated data based on the structural motifs.

Parameter	Estimated Value	Causality / Structural Driver
Molecular Weight	187.58 g/mol	Formula: C ₇ H ₆ ClNO ₃
pKa ₁ (Pyridine N)	-0.5 - 1.0	Lowered from typical pyridine (~5.2) by the -I effect of the C2-COOH and C3-Cl.
pKa ₂ (Carboxyl)	~4.5 - 5.0	Modulated by C3-Cl inductive withdrawal and steric twisting.
LogP (Octanol/Water)	-0.5 - 1.2	Polar groups (-OH, -COOH, N) are balanced by the lipophilic C3-Cl atom.
TPSA	~70.4 Å ²	Combined contributions from the -OH, -COOH, and Pyridine N[2].

Experimental Methodologies

To empirically validate the physicochemical profile of **3-chloro-5-(hydroxymethyl)picolinic acid**, researchers must employ rigorous, self-validating analytical workflows.

Protocol 1: Precise pKa Determination via Cosolvent Potentiometric Titration

Because the lipophilic C3-Cl can induce precipitation at the molecule's isoelectric point in purely aqueous media, a3 (e.g., Methanol/Water) is required to determine accurate pKa values for sparingly soluble substances[3].

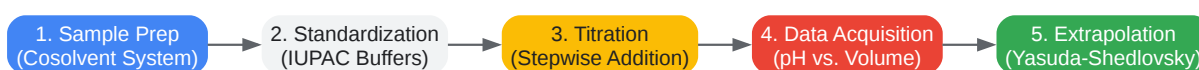
Step-by-Step Methodology:

- **Electrode Standardization:** Calibrate the combined glass pH electrode using IUPAC-recommended aqueous buffers (pH 4.01, 7.00, 10.01) at a constant 25°C[4].
- **Sample Preparation:** Dissolve the compound in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% v/v) to maintain complete dissolution across all pH ranges. Maintain a

constant ionic strength ($I = 0.15 \text{ M}$) using KCl.

- Titration Execution: Incrementally add standardized 0.1 M KOH (for the acidic range) or 0.1 M HCl (for the basic range) using an automated titrator. Allow equilibration time after each titrant addition.
- Data Acquisition: Record the pH versus volume of titrant added to generate the Bjerrum formation function plot[4].
- Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the cosolvent mixtures against the reciprocal of the solvent's dielectric constant. Extrapolate the linear regression to 0% cosolvent to determine the true aqueous pKa.

Self-Validation Mechanism: Run a parallel "blank" titration containing only the cosolvent and ionic strength adjuster. Subtracting the blank curve from the sample curve isolates the protonation/deprotonation events of the analyte, neutralizing solvent-induced electrode errors.



[Click to download full resolution via product page](#)

Fig 2: Cosolvent potentiometric titration workflow for sparingly soluble APIs.

Protocol 2: Electrocatalytic Oxidation Assay of the C5-Hydroxymethyl Group

The C5-hydroxymethyl group is highly susceptible to oxidation, which impacts the compound's pharmacokinetic half-life. **5** serves as an excellent, highly controllable proxy for in vivo CYP450-mediated metabolism[5].

Step-by-Step Methodology:

- Electrode Setup: Prepare a bimetallic Pt–Pd nanocluster modified Indium-Tin Oxide (ITO) electrode, which exhibits superior electrocatalytic activity toward the oxidation of hydroxymethyl pyridines[5].

- **Electrolysis:** Submerge the modified electrode in a 10 mM solution of the compound in an aqueous acidic medium (using sodium nitrate as a supporting electrolyte).
- **Cyclic Voltammetry:** Apply a potential sweep (e.g., 10 mV/s to 130 mV/s) and monitor the anodic peak current corresponding to the oxidation of the alcohol.
- **Product Isolation:** Conduct prolonged bulk electrolysis at the anodic peak potential to accumulate the oxidized metabolites.

Self-Validation Mechanism: Analyze the post-electrolysis solution using LC-MS/MS. The assay is self-validating if the disappearance of the parent mass (m/z 188.0, $[M+H]^+$) correlates strictly with the stoichiometric appearance of specific mass shifts: a -2 Da shift (m/z 186.0) confirming conversion to the C5-aldehyde, and a +14 Da shift (m/z 202.0) confirming over-oxidation to the C5-carboxylic acid.



[Click to download full resolution via product page](#)

Fig 3: Sequential oxidation pathway of the C5-hydroxymethyl group monitored via MS.

Implications for Drug Design

The physicochemical profile of **3-chloro-5-(hydroxymethyl)picolinic acid** makes it a highly tunable fragment. The C3-chlorine not only modulates the basicity of the adjacent nitrogen (reducing off-target hERG binding liabilities common in basic pyridines) but also locks the conformation of the C2-carboxylic acid to optimize metal-ion coordination geometry.

Meanwhile, the C5-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., fluorination to $-CH_2F$) to block metabolic oxidation while retaining the hydrogen-bond donor profile.

References

- Development of Methods for the Determination of pKa Values (PMC/NIH). Available at:[\[Link\]](#)

- Influence of electrochemical co-deposition of bimetallic Pt–Pd nanoclusters on polypyrrole modified ITO for enhanced oxidation of 4-(hydroxymethyl) pyridine (PMC/NIH). Available at: [\[Link\]](#)
- Picolinic acid | CID 1018 - PubChem (NIH). Available at: [\[Link\]](#)
- 3-Hydroxypicolinic Acid | CID 13401 - PubChem (NIH). Available at: [\[Link\]](#)
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances (Macedonian Pharmaceutical Bulletin). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [Picolinic acid | C6H5NO2 | CID 1018 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
 2. [3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
 3. [bulletin.mfd.org.mk \[bulletin.mfd.org.mk\]](#)
 4. [Development of Methods for the Determination of pKa Values - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
 5. [Influence of electrochemical co-deposition of bimetallic Pt–Pd nanoclusters on polypyrrole modified ITO for enhanced oxidation of 4-\(hydroxymethyl\) pyridine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comprehensive Physicochemical Profiling of 3-Chloro-5-(hydroxymethyl)picolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3247919/docs#comprehensive-physicochemical-profiling-of-3-chloro-5-hydroxymethyl-picolinic-acid\]](https://www.benchchem.com/product/b3247919/docs#comprehensive-physicochemical-profiling-of-3-chloro-5-hydroxymethyl-picolinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)